molecular formula C43H42N12O7S6 B128508 Amythiamicin D CAS No. 156620-46-1

Amythiamicin D

Cat. No. B128508
M. Wt: 1031.3 g/mol
InChI Key: CEKXFMGPQFBJOI-UHFFFAOYSA-N
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Description

Amythiamicin D is a unique polythiazole-containing cyclic peptide antibiotic . It has been isolated from the fermentation broth of Amycolatopsis sp. MI48 1 -42F4 . It’s known for its antimicrobial properties .


Synthesis Analysis

The first total synthesis of the thiopeptide antibiotic Amythiamicin D has been described . The synthesis involved chemical degradations and NMR spectral analyses .


Molecular Structure Analysis

The structure of Amythiamicin D was elucidated by chemical degradations and NMR spectral analyses . Acid hydrolysis of Amythiamicin D gave one mole of glycine and three new amino acids . A detailed NMR study of the thiopeptide Amythiamicin D established its solution conformation and the presence of a single intramolecular hydrogen bond involving NH13 and O28 .


Chemical Reactions Analysis

Amythiamicin D was hydrolyzed with 6n HCl at 110°C for 16 hours in a sealed tube . One mole of glycine and three unknown amino acids were detected by amino acid autoanalysis . These were isolated as N-acetyl-O-methyl derivatives by HPLC .


Physical And Chemical Properties Analysis

Amythiamicin D is colorless needles with a melting point greater than 300°C . Its molecular formula is C43H42N12O7S6 . The elemental analysis calculated for C43H42N12O7S6 is C 50.08, H 4.11, N 16.30, O 10.86, S 18.66 .

Scientific Research Applications

  • Solution Structure :

    • Amythiamicin D's solution conformation, including a unique intramolecular hydrogen bond, was determined through detailed NMR studies. This research also provided the first evidence of self-association of thiopeptides in solution (Lewis et al., 2006).
  • Structural Elucidation :

    • The structure of amythiamicin D was elucidated using chemical degradation and NMR spectral analyses. This study identified new amino acids in amythiamicin D and established their connectivities, contributing to a better understanding of its molecular structure (Shimanaka et al., 1994).
  • EF-Tu Inhibition and Antimicrobial Activity :

    • Various analogues of amythiamicin D were synthesized and tested for their antimicrobial activity. This research highlighted the significance of specific substitutions at the thiazole ring in influencing its activity. Particularly, these modifications affected the compound's ability to inhibit the bacterial elongation factor EF-Tu, which is crucial in protein synthesis in bacteria (Gross et al., 2013).
  • Antibacterial Properties :

    • Amythiamicins, including amythiamicin D, were isolated from Amycolatopsis sp. and shown to have significant inhibitory effects on the growth of Gram-positive bacteria, including multi-drug resistant strains. This highlights its potential as a therapeutic agent against resistant bacterial infections (Shimanaka et al., 1994).
  • Total Syntheses :

    • The total syntheses of amythiamicin C and D were achieved using amide bond formation and cross-coupling reactions. This work is significant for the study of these compounds, as it provides a method for their laboratory production, facilitating further research and potential pharmaceutical applications (Ammer & Bach, 2010).
  • Mechanism of Action :

    • A study focused on the mechanism of action of amythiamicins, particularly their interaction with bacterial elongation factor Tu, providing insights into their antimicrobial mechanism and potential targets for future anti-MRSA drugs (Shimanaka et al., 1995).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Amythiamicin D . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKXFMGPQFBJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42N12O7S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amythiamicin D

CAS RN

156620-46-1
Record name Amythiamicin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156620461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
K SHIMANAKA, Y TAKAHASHI, H IINUMA… - The Journal of …, 1994 - jstage.jst.go.jp
… In this paper, wereport onthe structure elucidation of amythiamicin D(Fig. 1). Acid Hydrolysis … of amythiamicin D are summarized in Table 1. The molecular formula of amythiamicin D was …
Number of citations: 53 www.jstage.jst.go.jp
RA Hughes, SP Thompson, L Alcaraz… - Journal of the American …, 2005 - ACS Publications
… data substantiates the (10S,19S,29S)-stereochemistry thereby providing final confirmation that we had completed the first synthesis of the natural product amythiamicin D, and paving …
Number of citations: 172 pubs.acs.org
RA Hughes, SP Thompson, L Alcaraz… - Chemical …, 2004 - pubs.rsc.org
… , amythiamicin D 1, using a biosynthesis inspired Diels–Alder route to the pyridine core of the antibiotic as the key step. Although the detailed structural assignment of amythiamicin D 1 …
Number of citations: 33 pubs.rsc.org
S Gross, F Nguyen, M Bierschenk, D Sohmen… - …, 2013 - Wiley Online Library
… Virtue in the sinister: Binding of amythiamicin D related thiopeptides 1 to the bacterial … 2 OH) showed better translation inhibition than amythiamicin D, whereas its R isomer was inactive, …
C Ammer, T Bach - Chemistry–A European Journal, 2010 - Wiley Online Library
… For the synthesis of amythiamicin D, the order of cross-coupling at C-6, amide bond … way to the immediate completion of the amythiamicin D synthesis when followed by a Negishi cross-…
K Shimanaka, Y Takahashi, H Iinuma… - The Journal of …, 1994 - jstage.jst.go.jp
… Aminoacid autoanalyses of amythiamicinsA, Band C showedthat these have another one mole of serine and proline in comparison with amythiamicin D. Stereochemistries of both …
Number of citations: 52 www.jstage.jst.go.jp
KC Nicolaou, DH Dethe, DYK Chen - Chemical communications, 2008 - pubs.rsc.org
Isolated from a strain of Amycolatopsis sp. MI481-42F4, amythiamicins A, B and C1 (1–3, Fig. 1) are members of the trisubstituted pyridine subclass of the thiopeptide family of antibiotics…
Number of citations: 17 pubs.rsc.org
RJ Lewis, RA Hughes, L Alcaraz… - Chemical …, 2006 - pubs.rsc.org
… We now report a detailed NMR study of the thiopeptide amythiamicin D 2. This not only establishes the … Our interest in the solution conformation of amythiamicin D 2 was triggered by two …
Number of citations: 9 pubs.rsc.org
RA Hughes, CJ Moody - Angewandte Chemie International …, 2007 - Wiley Online Library
… our synthesis of amythiamicin D a quarter of a century later. ) … Our synthetic amythiamicin D (4) had properties consistent with … the first synthesis of the natural thiopeptide amythiamicin D. …
Number of citations: 291 onlinelibrary.wiley.com
K Shimanaka, H Iinuma, M Hamada, S IKENO… - The Journal of …, 1995 - jstage.jst.go.jp
Since the multiple drug resistance of MRSAis still expanding, newanti-MRSAdrugs with different structures and activities have to be sought. Amythiamicin A, B, C and D, new members …
Number of citations: 40 www.jstage.jst.go.jp

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